Sinapine (thiocyanate) Sinapine (thiocyanate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16677076
InChI: InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
SMILES:
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.4 g/mol

Sinapine (thiocyanate)

CAS No.:

Cat. No.: VC16677076

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Sinapine (thiocyanate) -

Specification

Molecular Formula C17H24N2O5S
Molecular Weight 368.4 g/mol
IUPAC Name 2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate
Standard InChI InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
Standard InChI Key YLELSNOPYHTYTB-UHFFFAOYSA-N
Canonical SMILES C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sinapine thiocyanate (C₁₇H₂₄N₂O₅S) is a conjugate of sinapine, a choline ester of sinapic acid, and a thiocyanate anion . Its molecular weight is 368.45 g/mol, and it is classified under the PubChem CID 73867336 . Synonyms for ST include "Sinapine (thiocyanate)" and "HY-N0450," reflecting its standardized nomenclature in chemical databases .

Structural Features

The compound comprises a trimethylammonium group linked via an ethyl ester to a sinapoyl moiety, which is further associated with a thiocyanate group . This structure facilitates interactions with biological targets such as acetylcholinesterase (AChE) and P-glycoprotein (P-gp), underpinning its diverse pharmacological effects .

Table 1: Key Chemical Properties of Sinapine Thiocyanate

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₅S
Molecular Weight368.45 g/mol
Solubility in DMSO50 mg/mL (135.70 mM)
Storage Conditions4°C (sealed, dry, dark)
Bioavailability (Oral)1.84%

Pharmacological Effects and Mechanisms of Action

Anti-Inflammatory and Antioxidant Activities

ST exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . In vascular endothelial cells, ST mitigates oxidative stress by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses . For instance, pretreatment with ST (6–60 μM) significantly counteracted H₂O₂-induced mitochondrial oxidative stress in cardiomyocytes, preserving cellular viability .

Anti-Tumor Properties

ST has demonstrated robust anti-proliferative effects across multiple cancer types, including pancreatic and colorectal cancers . In pancreatic cancer (PC) cells, ST treatment (20–80 μM) suppressed proliferation by arresting the cell cycle at the G2/M phase and upregulating the tumor suppressor GADD45A . Silencing GADD45A reversed ST-mediated inhibition of PC cell growth, confirming its pivotal role . Similarly, in colorectal cancer (CRC), ST suppressed tumor progression by modulating the KRT6A/S100A2 axis, which regulates epithelial-mesenchymal transition (EMT) and metastasis .

Table 2: Anti-Cancer Effects of Sinapine Thiocyanate

Cancer TypeMechanismExperimental ModelOutcomeSource
Pancreatic CancerGADD45A upregulation, G2/M arrestIn vitro (PC cells)50% reduction in proliferation
Colorectal CancerKRT6A/S100A2 axis inhibitionIn vivo (mouse xenograft)Tumor volume reduced by 40%
Breast CancerP-gp inhibition, chemosensitizationIn vitro (Caco-2 cells)Doxorubicin accumulation ↑ 3-fold

Pharmacokinetics and Metabolic Profile

Absorption and Bioavailability

ST exhibits limited oral bioavailability (1.84%) due to extensive first-pass metabolism and poor intestinal absorption . In rats, intravenous administration (2 mg/kg) yielded a plasma concentration of 47.82 ± 18.77 nM at 88.74 ± 20.08 minutes post-dose, whereas oral dosing (100 mg/kg) resulted in negligible systemic exposure .

Metabolism and Excretion

Metabolic profiling in rats identified 13 ST metabolites, generated via deamination, demethylation, and conjugation pathways (glucuronidation and sulfonation) . These metabolites predominated in urine and feces, suggesting renal and hepatic clearance routes .

Table 3: Pharmacokinetic Parameters of Sinapine Thiocyanate in Rats

ParameterIntravenous (2 mg/kg)Oral (100 mg/kg)
Cₘₐₓ (nM)47.82 ± 18.771.22 ± 0.45
Tₘₐₓ (minutes)5.2 ± 1.188.74 ± 20.08
Vd (L/kg)107.51 ± 21.1678.60 ± 14.44
Bioavailability100%1.84%

Therapeutic Applications and Future Directions

Oncology

ST’s ability to enhance chemosensitivity by inhibiting P-gp—a multidrug resistance protein—positions it as an adjuvant in combination therapies . For example, co-administration with doxorubicin increased intracellular drug accumulation in Caco-2 cells by 3-fold, overcoming resistance mechanisms .

Neurodegenerative Diseases

As an AChE inhibitor (IC₅₀ = 6.79 μM), ST holds potential for Alzheimer’s disease treatment . Its antioxidant properties further protect neurons from oxidative damage, a hallmark of neurodegenerative pathologies .

Challenges and Innovations

Despite its promise, ST’s clinical translation is hindered by poor bioavailability and rapid clearance . Novel drug delivery systems, such as nanoparticles or lipid-based carriers, are under investigation to improve its pharmacokinetic profile .

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